S-(2-Hydroxypropyl) diphenylphosphinothioate
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Overview
Description
S-(2-Hydroxypropyl) diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphinothioate group attached to a 2-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxypropyl) diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with 2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxypropyl) diphenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinothioates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: S-(2-Hydroxypropyl) diphenylphosphinothioate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used as an additive in polymer production and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of S-(2-Hydroxypropyl) diphenylphosphinothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Diphenylphosphine oxide: Shares the phosphine oxide group but lacks the 2-hydroxypropyl moiety.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus, differing in structure and reactivity.
Phosphinothioates: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness: S-(2-Hydroxypropyl) diphenylphosphinothioate is unique due to the presence of the 2-hydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
61959-98-6 |
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Molecular Formula |
C15H17O2PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-diphenylphosphorylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H17O2PS/c1-13(16)12-19-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
InChI Key |
DHTPPTKQRWQMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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